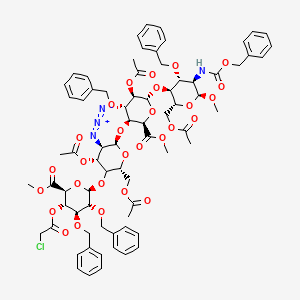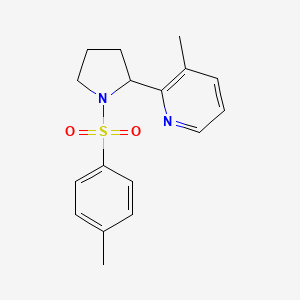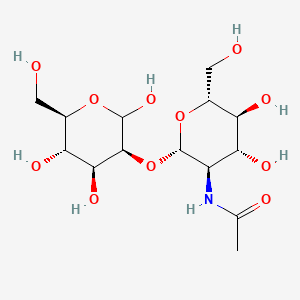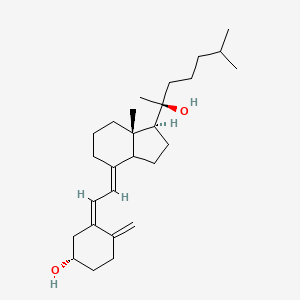
20-Hydroxyvitamin D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20-Hydroxyvitamin D3 is a hydroxylated metabolite of vitamin D3, also known as cholecalciferol. It is produced in the human body through the action of cytochrome P450scc (CYP11A1) on vitamin D3. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis .
準備方法
Synthetic Routes and Reaction Conditions
20-Hydroxyvitamin D3 is synthesized through the hydroxylation of vitamin D3 by cytochrome P450scc (CYP11A1). The reaction involves the conversion of vitamin D3 to this compound and 20,22-dihydroxyvitamin D3. The process requires the presence of NADPH, adrenodoxin, and adrenodoxin reductase .
Industrial Production Methods
Industrial production of this compound typically involves the use of microbial fermentation processes. Specific bacterial strains, such as Rhodococcus erythropolis, are employed to convert vitamin D3 to its hydroxylated forms. Optimization of fermentation conditions, including temperature, pH, and nutrient availability, is crucial for maximizing yield .
化学反応の分析
Types of Reactions
20-Hydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: Further hydroxylation to form dihydroxyvitamin D3 derivatives.
Reduction: Conversion back to less hydroxylated forms under specific conditions.
Substitution: Replacement of hydroxyl groups with other functional groups in synthetic modifications.
Common Reagents and Conditions
Oxidation: Utilizes cytochrome P450 enzymes and NADPH as a cofactor.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Involves reagents like alkyl halides for introducing new functional groups.
Major Products Formed
20,22-Dihydroxyvitamin D3: Formed through further hydroxylation.
1α,20-Dihydroxyvitamin D3: Another hydroxylated derivative with distinct biological activities.
科学的研究の応用
20-Hydroxyvitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other vitamin D derivatives.
Biology: Studied for its role in modulating immune responses and inflammation.
Industry: Employed in the development of vitamin D supplements and fortified foods.
作用機序
20-Hydroxyvitamin D3 exerts its effects by interacting with the vitamin D receptor (VDR). Upon binding to VDR, it regulates the expression of various genes involved in immune modulation, calcium homeostasis, and cell proliferation. The compound also inhibits the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
類似化合物との比較
Similar Compounds
1,25-Dihydroxyvitamin D3: The most active form of vitamin D3, known for its role in calcium regulation and bone health.
25-Hydroxyvitamin D3: A precursor to the active form, commonly measured to assess vitamin D status in the body.
20,22-Dihydroxyvitamin D3: Another hydroxylated derivative with similar but distinct biological activities.
Uniqueness
20-Hydroxyvitamin D3 is unique due to its non-calcemic nature, meaning it does not significantly affect calcium levels in the body. This property makes it a promising candidate for therapeutic applications without the risk of hypercalcemia, a common side effect associated with other vitamin D derivatives .
特性
分子式 |
C27H44O2 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC名 |
(1S,3Z)-3-[(2E)-2-[(1S,7aS)-1-[(2S)-2-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19(2)8-6-17-27(5,29)25-15-14-24-21(9-7-16-26(24,25)4)11-12-22-18-23(28)13-10-20(22)3/h11-12,19,23-25,28-29H,3,6-10,13-18H2,1-2,4-5H3/b21-11+,22-12-/t23-,24?,25-,26-,27-/m0/s1 |
InChIキー |
IQEQEOBGZMEDBQ-LWVSKBGXSA-N |
異性体SMILES |
CC(C)CCC[C@@](C)([C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O |
正規SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11824927.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
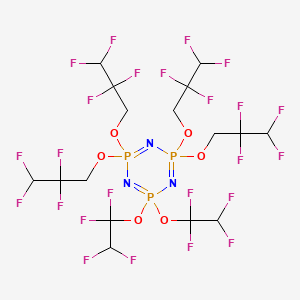
![[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
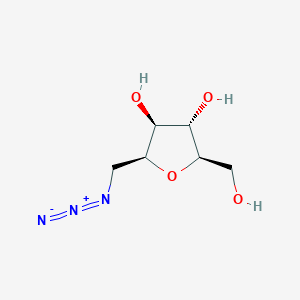
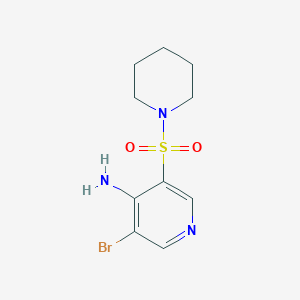


![(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)


